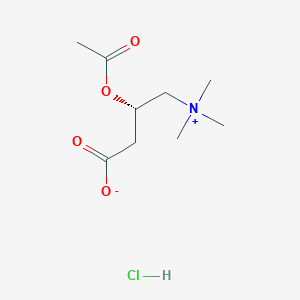

o-Acetyl-L-carnitine hydrochloride

Description

Properties

CAS No. |

5080-50-2 |

|---|---|

Molecular Formula |

C9H18ClNO4 |

Molecular Weight |

239.69 g/mol |

IUPAC Name |

(3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1 |

InChI Key |

JATPLOXBFFRHDN-DDWIOCJRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

melting_point |

145 °C |

Other CAS No. |

5080-50-2 |

physical_description |

Solid |

Pictograms |

Irritant |

solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride; 2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-; Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI); Acetyl L-carnitine hydro |

Origin of Product |

United States |

Foundational & Exploratory

O-Acetyl-L-Carnitine Hydrochloride: A Deep Dive into its Neuronal Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

O-Acetyl-L-carnitine hydrochloride (ALCAR) is an endogenous molecule that plays a pivotal role in cellular energy metabolism. Beyond its well-established function in fatty acid transport, ALCAR has emerged as a significant neuroprotective and neurotrophic agent with a multifaceted mechanism of action within the central nervous system. This technical guide synthesizes the current understanding of ALCAR's effects on neurons, focusing on its influence on mitochondrial function, neurotransmitter systems, gene expression, and neurotrophic factor signaling. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved.

Core Mechanisms of Action in Neurons

ALCAR exerts its effects on neurons through several interconnected pathways:

-

Mitochondrial Support and Bioenergetics: As a key player in mitochondrial energy metabolism, ALCAR facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for ATP production.[1][2] The acetyl group from ALCAR can also be utilized in the Krebs cycle, further boosting cellular energy generation.[2] This enhancement of mitochondrial function is crucial for neurons, which have high energy demands and limited glycolytic capacity.[3] ALCAR has been shown to ameliorate age-associated decay in mitochondrial ultrastructure and function.[3][4]

-

Neurotransmitter System Modulation: ALCAR significantly impacts major neurotransmitter systems:

-

Cholinergic System: ALCAR serves as a precursor for the synthesis of acetylcholine by donating its acetyl group.[5][6][7][8] It has been shown to increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, and enhance high-affinity choline uptake.[5][9][10] This leads to improved cholinergic neurotransmission, which is vital for learning and memory.[5][11]

-

Glutamatergic and GABAergic Systems: ALCAR can be incorporated into glutamate, glutamine, and GABA.[5] It has been shown to protect against glutamate-induced excitotoxicity by increasing the affinity of glutamate for quisqualate receptors and preventing excessive increases in cytoplasmic calcium.[12][13][14][15] Furthermore, systemic administration of ALCAR has been found to elevate GABA levels in the substantia nigra.[16] However, some studies have reported reduced GABA concentrations in the hippocampus following chronic ALCAR supplementation.[5][17]

-

Monoaminergic System: Chronic ALCAR supplementation has been observed to increase the levels of noradrenaline in the hippocampus and serotonin in the cerebral cortex of mice.[5][17]

-

-

Neuroprotection and Antioxidant Effects: ALCAR exhibits potent neuroprotective properties against a variety of insults, including ischemia, excitotoxicity, and mitochondrial dysfunction.[12][18] It acts as an antioxidant, reducing markers of oxidative stress such as protein oxidation.[6][12] This antioxidant activity is particularly important in protecting neurons from damage induced by reactive oxygen species.[6]

-

Epigenetic Modulation and Gene Expression: ALCAR acts as a donor of acetyl groups for the acetylation of histones, a key epigenetic modification that regulates gene expression.[7][19] This mechanism links cellular metabolic status to the regulation of the nuclear epigenome.[19] ALCAR has been shown to modulate the expression of genes involved in neuroprotection, synaptic plasticity, and myelination, such as the metabotropic glutamate receptor 2 (mGlu2), brain-derived neurotrophic factor (BDNF), and myelin basic protein.[20][21]

-

Neurotrophic Factor Modulation: ALCAR treatment has been demonstrated to increase the levels of nerve growth factor (NGF) and its receptor in the central nervous system of aged rats.[5][10][22][23] It also prevents alterations in the levels of glial cell line-derived neurotrophic factor (GDNF) and artemin during neuropathy.[24] This neurotrophic activity contributes to neuronal survival and function.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of ALCAR on Neurotransmitter Systems and Metabolism

| Parameter | Model System | ALCAR Dose/Concentration | Observed Effect | Reference |

| Regional Cerebral Glucose Metabolism (rCMRglc) | Rat Brain | 500 or 750 mg/kg | 21-22% increase in 8 and 11 brain regions, respectively | [5] |

| High-Affinity Choline Uptake | Cerebral Cortex of 18-month-old rats | 50 mg/kg per day | Increased uptake | [9] |

| Choline Acetyltransferase (ChAT) Activity | Striatum of developing rats | Intracerebroventricular injection | Increased activity | [10] |

| GABA Levels | Substantia Nigra of mice | Dose-dependent i.p. injection | Significant increase | [16] |

| GABA Concentration | Hippocampus of mice | ~0.5 g/kg per day for 25 days | Decreased concentration | [5] |

| Noradrenaline Levels | Hippocampus of mice | ~0.5 g/kg per day for 25 days | Increased levels | [5] |

| Serotonin Levels | Cerebral Cortex of mice | ~0.5 g/kg per day for 25 days | Increased levels | [5] |

Table 2: Neuroprotective Effects of ALCAR

| Insult | Model System | ALCAR Dose/Concentration | Observed Effect | Reference |

| NMDA-induced Excitotoxicity | Primary rat motoneuron cultures | 10 mM | Significantly reduced toxicity (viability from 45.4% to 90.8%) | [13] |

| Kainate-induced Excitotoxicity | Primary rat motoneuron cultures | 10 mM | Significantly reduced toxicity (viability from 40.7% to 63.8%) | [13] |

| NMDA-induced Neurotoxicity | Primary rat hippocampal cultures | 50 µM (chronic) | Significantly reduced neuronal death | [14] |

| Serum/BDNF Deprivation | Primary rat motoneuron cultures | 10 mM | Protected against apoptotic cell death (viability from 61.8% to 111.8%) | [13] |

| Focal Cerebral Ischemia | Adult male Sprague-Dawley rats | 200 mg/kg | Significantly improved neurologic outcomes on days 1, 2, and 3 post-ischemia | [25] |

Table 3: Effects of ALCAR on Mitochondrial Function

| Parameter | Model System | ALCAR Dose/Concentration | Observed Effect | Reference |

| Mitochondrial Function | Human neuroblastoma and astrocytoma cells | 100 nM to 100 µM | Significant increases in mitochondrial function | [26] |

| Number of Intact Mitochondria | Hippocampus of old rats (21 months) | 0.2% (wt/vol) in drinking water | Significantly increased number of intact mitochondria (P < 0.001) | [4] |

| Number of Severely Damaged Mitochondria | Hippocampus of old rats (21 months) | 0.2% (wt/vol) in drinking water | Significantly reduced number of severely damaged mitochondria (P = 0.02) | [4] |

Detailed Experimental Protocols

In Vitro Neuronal Culture and ALCAR Treatment

-

Cell Culture: Primary cortical or hippocampal neurons are dissociated from embryonic day 17-18 rat embryos.[14] Neurons are plated on poly-L-lysine/laminin-coated plates in DMEM/F12 medium supplemented with 5% Fetal Bovine Serum for initial attachment.[27] After 24 hours, the medium is switched to a long-term culture medium such as Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).[27]

-

ALCAR Treatment: Stock solutions of ALCAR are prepared in the culture medium. On day 2 of culture, ALCAR is added to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 10 mM).[13][14][27] A vehicle-only control group is always included. Cells are then cultured for an additional 48-72 hours or for longer chronic treatments (e.g., 10 days).[14][27]

Assessment of Neuroprotection

-

Induction of Neurotoxicity:

-

Excitotoxicity: Neurons are exposed to excitotoxic agents such as N-methyl-D-aspartate (NMDA; e.g., 50 µM, 0.25-1 mM) or kainic acid (e.g., 5 µM, 250-500 µM) for 24 hours.[13][14]

-

Serum/Neurotrophic Factor Deprivation: Cells are cultured in a medium lacking fetal calf serum or specific neurotrophic factors like BDNF for 24 hours to induce apoptosis.[13][14]

-

-

Cell Viability Assessment: Cell viability is quantified using methods such as the lactate dehydrogenase (LDH) release assay or by counting viable cells after staining with trypan blue or using fluorescent viability dyes.[13][18]

Western Blot Analysis of Signaling Pathways

-

Protein Extraction: Following ALCAR treatment and/or induction of injury, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., components of PI3K/Akt and ERK pathways).[27] After washing, membranes are incubated with appropriate horseradish peroxidase-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Animal Studies

-

Animal Models: Sprague-Dawley or Fischer 344 rats are commonly used.[4][25] For aging studies, animals of different age groups (e.g., 4, 11, and 18 months) are used.[9]

-

ALCAR Administration: ALCAR can be administered via intraperitoneal (i.p.) injection (e.g., 100 mg/kg, 200 mg/kg) or chronically in the drinking water (e.g., 0.2% wt/vol) or chow (e.g., 0.1% wt/wt).[4][25][28]

-

Behavioral and Neurological Assessment: Learning and memory can be assessed using tasks like the Hebb-Williams maze.[29] Neurological deficits after insults like stroke can be evaluated using a standardized scoring system.[25]

-

Tissue Analysis: Following the experimental period, animals are euthanized, and brain regions of interest (e.g., hippocampus, cortex, striatum) are dissected for biochemical, histological, or molecular analysis.

Signaling Pathways and Experimental Workflows

ALCAR's Influence on Cholinergic Neurotransmission

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. nbinno.com [nbinno.com]

- 3. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]

- 7. Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetyl-l-carnitine as a precursor of acetylcholine | Semantic Scholar [semanticscholar.org]

- 9. Effect of aging and acetyl-L-carnitine on energetic and cholinergic metabolism in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of acetyl-L-carnitine on forebrain cholinergic neurons of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetyl-L-Carnitine Aids in Preservation of Cholinergic Neurons and Memory in the Drosophila melanogaster Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetyl-L-carnitine shows neuroprotective and neurotrophic activity in primary culture of rat embryo motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-carnitine increases the affinity of glutamate for quisqualate receptors and prevents glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Systemic acetyl-L-carnitine elevates nigral levels of glutathione and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Modulation of myelin basic protein gene expression by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The neuropsychopharmacology of acetyl-L-carnitine (LAC): basic, translational and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acetyl-L-carnitine treatment increases nerve growth factor levels and choline acetyltransferase activity in the central nervous system of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 24. Retracted: Acetyl-L-carnitine increases artemin level and prevents neurotrophic factor alterations during neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuroprotective effects of acetyl-L-carnitine after stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Neuroprotective effects of acetyl-L-carnitine on neuropathic pain and apoptosis: a role for the nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. acetyl l-carnitine modulating: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Synthesis and Characterization of o-Acetyl-L-carnitine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Acetyl-L-carnitine hydrochloride is a synthetically produced ester of L-carnitine, a vital endogenous compound involved in cellular energy metabolism. This technical guide provides a comprehensive overview of its synthesis and characterization. Detailed experimental protocols for two distinct synthesis routes are presented, along with a thorough analysis of its physicochemical properties using various analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound for pharmaceutical and nutraceutical applications.

Introduction

o-Acetyl-L-carnitine (ALCAR) is the acetylated form of L-carnitine, a quaternary ammonium compound essential for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. Beyond its fundamental role in fatty acid metabolism, ALCAR is also a significant precursor for the neurotransmitter acetylcholine, playing a crucial role in cognitive function. Its hydrochloride salt form enhances its stability and solubility. Due to its neuroprotective, cognitive-enhancing, and antioxidant properties, this compound is a compound of significant interest in the pharmaceutical and nutraceutical industries.

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Synthesis from L-Carnitine Hydrochloride and Acetic Anhydride

This method involves the direct acetylation of L-carnitine hydrochloride using acetic anhydride in the presence of an acid catalyst.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 100 grams of L-carnitine hydrochloride (0.505 mol), 51.5 grams of acetic anhydride (0.505 mol, approximately 48 ml), and 10 grams of p-toluenesulfonic acid.[1]

-

Reaction: Stir the mixture and heat to 70-75°C for 1.5 hours.[1]

-

Initial Purification: Cool the reaction mixture to 25°C and add 200 ml of diethyl ether. Stir the mixture and then filter.[1]

-

Crystallization: Add 400 ml of isopropanol to the filtrate and stir at room temperature for 3 hours to induce crystallization.[1]

-

Isolation of Crude Product: Filter the mixture and dry the resulting filter cake under reduced pressure at 50°C for 5 hours to obtain the crude product.[1]

-

Recrystallization: Mix the crude product with ethanol (e.g., 110 g of crude product with 330 ml of ethanol) and add activated carbon (e.g., 6 g). Heat the mixture to reflux to dissolve the solid and decolorize for 30 minutes. Filter the hot solution and allow the filtrate to stir overnight at room temperature.[1]

-

Final Product: Filter the recrystallized product and dry the filter cake at 50°C for 5 hours to yield the purified this compound.[1]

Synthesis from L-Carnitonitrile

This multi-step synthesis begins with L-Carnitonitrile and involves the formation of an amide intermediate followed by hydrolysis and purification.

-

Formation of Acetyl-L-Carnitine Amide Chloride: In a suitable reaction vessel, combine L-Carnitonitrile, glacial acetic acid, water, potassium permanganate, and sodium nitrite. The molar ratio of L-Carnitonitrile:Potassium Permanganate:Sodium Nitrite:Water:Glacial Acetic Acid should be approximately 1:(0.02-0.05):(2.015-2.075):(1-1.2):(5-10). Heat the reaction mixture to 40-50°C and maintain this temperature for 1-4 hours with stirring. After this initial period, slowly add acetyl chloride dropwise to the mixture. Increase the temperature to 118-130°C and continue the reaction for another 1-4 hours.[2][3]

-

Isolation of Intermediate: Concentrate the reaction mixture under reduced pressure to remove excess acetic acid and acetyl chloride, yielding crude Acetyl-L-Carnitine amide chloride.[2]

-

Hydrolysis and Formation of Ethanolic Solution: To the crude Acetyl-L-Carnitine amide chloride, add absolute ethanol and 36% concentrated hydrochloric acid. The molar ratio of the amide chloride:HCl:absolute ethanol should be approximately 1:(2-3):(8-10).[2] React the mixture at 20-60°C for 0.5-2.5 hours.[3]

-

Purification and Isolation: Cool the solution to 0°C to crystallize out impurities, which are then removed by filtration. The filtrate containing the ethanolic solution of this compound is collected. Add additional absolute ethanol to the filtrate to achieve an ethanol concentration of 85-95% by mass. Heat the solution to dissolve the product, then cool to 0°C to recrystallize. Filter the purified product and dry under vacuum to obtain pure this compound.[3]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity.

Quantitative Data Summary

| Parameter | Synthesis from L-Carnitine Hydrochloride | Synthesis from L-Carnitonitrile |

| Starting Material | L-Carnitine Hydrochloride | L-Carnitonitrile |

| Typical Overall Yield | ~80-85% (based on recrystallization efficiency) | 90-92%[2] |

| Purity (by HPLC) | >99%[1] | 97.7-99.0%[2] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as phosphate buffer or formic acid for MS compatibility.[4]

-

Detection: UV detection is often performed at a low wavelength, typically around 205-220 nm.

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally applied.

-

Temperature: The column is often maintained at an elevated temperature, for instance, 40°C, to ensure reproducible retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.594 | m | 1H | CH-O |

| 3.845 | m | 1H | CH₂-N (diastereotopic) |

| 3.597 | m | 1H | CH₂-N (diastereotopic) |

| 3.183 | s | 9H | N-(CH₃)₃ |

| 2.632 | m | 1H | CH₂-COOH (diastereotopic) |

| 2.492 | m | 1H | CH₂-COOH (diastereotopic) |

| 2.129 | s | 3H | O-C(=O)-CH₃ |

Data obtained from Biological Magnetic Resonance Bank (BMRB) entry bmse000464 for Acetyl-L-carnitine.[5]

The ¹³C NMR spectrum helps in identifying the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 179.356 | COOH |

| 175.47 | O-C=O |

| 70.848 | CH-O |

| 69.582 | CH₂-N |

| 56.514 | N-(CH₃)₃ |

| 42.91 | CH₂-COOH |

| 23.308 | O-C(=O)-CH₃ |

Data obtained from Biological Magnetic Resonance Bank (BMRB) entry bmse000464 for Acetyl-L-carnitine.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. A common fragmentation pattern for acylcarnitines involves a prominent fragment ion at m/z 85.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (carboxylic acid) |

| ~2950 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1470 | C-H bend (CH₂, CH₃) |

| ~1240 | C-O stretch (ester and carboxylic acid) |

| ~950 | O-H bend (carboxylic acid) |

Expected peak positions based on standard FTIR correlation tables.[6][7][8][9]

Signaling Pathways and Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General workflow for synthesis and characterization.

Role in Fatty Acid Metabolism (Carnitine Shuttle)

o-Acetyl-L-carnitine is an integral part of the carnitine shuttle system, which facilitates the transport of fatty acids into the mitochondria for energy production.

Caption: The Carnitine Shuttle for fatty acid transport.

Role in Acetylcholine Synthesis

o-Acetyl-L-carnitine serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine.

Caption: Acetyl-L-carnitine as a precursor for acetylcholine.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic routes are robust and yield a high-purity product. The comprehensive characterization data presented, including HPLC, NMR, MS, and FTIR, serves as a benchmark for quality control and assurance. The visualization of its roles in key metabolic pathways underscores its physiological significance. This document aims to be a valuable asset for scientists and researchers in the ongoing exploration and application of this important molecule.

References

- 1. The preparation method of acetyl-L-carnitine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. CN117185945A - Preparation method of acetyl L-carnitine hydrochloride - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. bmse000464 Acetyl-L-carnitine at BMRB [bmrb.io]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

O-Acetyl-L-carnitine Hydrochloride: A Comprehensive Technical Guide on its Biochemical Properties and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-carnitine hydrochloride (OALC-HCl) is the acetylated ester of the amino acid derivative L-carnitine. It plays a pivotal role in intermediary metabolism, particularly in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. Beyond its fundamental role in cellular energetics, OALC-HCl exhibits neuroprotective, neuromodulatory, and antioxidant properties, making it a compound of significant interest in the research and development of therapeutics for a range of neurological and metabolic disorders. This technical guide provides an in-depth overview of the biochemical properties, metabolic fate, and key mechanisms of action of this compound, supplemented with detailed experimental protocols and data presented for scientific and drug development professionals.

Biochemical Properties

This compound is a white crystalline powder with a slight characteristic odor.[1] It is highly soluble in water and methanol.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₁₈ClNO₄ | [1] |

| Molecular Weight | 239.70 g/mol | [2] |

| CAS Number | 5080-50-2 | [1][2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | 192-196 °C (decomposes) | |

| Optical Rotation | [α]D²⁰ = -27 to -29º |

Metabolic Fate

The metabolic fate of this compound involves its absorption, distribution, metabolism, and excretion, which are crucial for understanding its therapeutic effects.

Absorption

Following oral administration, O-Acetyl-L-carnitine is absorbed from the small intestine.[3] The bioavailability of L-carnitine from dietary supplements (0.5-6 g) is estimated to be between 14-18% of the administered dose and occurs primarily through passive diffusion.[4][5] Some studies suggest that acetyl-L-carnitine is partially hydrolyzed to L-carnitine by esterases in the enterocytes during absorption.[4][5] However, a notable increase of 43% in circulating acetyl-L-carnitine levels after a 2 g/day oral supplement indicates that a portion is absorbed without hydrolysis.[4][5] Unabsorbed L-carnitine is largely degraded by microorganisms in the large intestine.[4][5]

Distribution

Once in circulation, O-Acetyl-L-carnitine and its metabolite L-carnitine are distributed throughout the body. The body's carnitine pool is divided into two main compartments: a large, slow-turnover compartment, which is presumed to be primarily muscle tissue, and a smaller, rapid-turnover compartment that includes the liver, kidneys, and other tissues.[4][5] O-Acetyl-L-carnitine can cross the blood-brain barrier, a key feature distinguishing it from L-carnitine and enabling its direct effects on the central nervous system.[6] It is transported into cells, including neurons, via the organic cation transporter OCTN2.[7]

Metabolism

O-Acetyl-L-carnitine is an endogenous metabolic intermediate that plays a crucial role in cellular energy metabolism.[8] Its primary metabolic functions include:

-

Mitochondrial Fatty Acid Transport: O-Acetyl-L-carnitine facilitates the transport of acetyl-CoA into the mitochondria.[9] This is essential for the β-oxidation of fatty acids to produce energy in the form of ATP.[3]

-

Acetyl Group Donor: The acetyl group from O-Acetyl-L-carnitine can be donated to coenzyme A (CoA) to form acetyl-CoA within the mitochondria, a reaction catalyzed by carnitine acetyltransferase.[10] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of the neurotransmitter acetylcholine.[9][11]

-

Modulation of the Acetyl-CoA:CoA Ratio: By buffering the acetyl-CoA pool, O-Acetyl-L-carnitine helps maintain a healthy mitochondrial acetyl-CoA to free CoA ratio, which is critical for efficient energy metabolism.

After intravenous administration of 500 mg of acetyl-L-carnitine hydrochloride, plasma concentrations of acetyl-L-carnitine increase rapidly and then decline, returning to baseline values within 12 hours.[12][13] Conversely, plasma concentrations of L-carnitine rise more slowly, peaking at 30-60 minutes, and returning to baseline within 24 hours.[13]

Excretion

O-Acetyl-L-carnitine and L-carnitine are primarily excreted by the kidneys.[4] Renal reabsorption of L-carnitine is highly efficient, with 90-99% of the filtered load being reabsorbed under normal conditions.[4][5] However, this reabsorption process is saturable.[13] Consequently, as plasma concentrations of L-carnitine and its esters increase, renal clearance also increases, leading to their excretion in the urine.[4][13] Following intravenous injection, a significant portion of the administered dose is recovered in the urine as both acetyl-L-carnitine and L-carnitine within the first 24 hours.[13]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways and cellular processes.

Mitochondrial Energy Metabolism and Neuroprotection

O-Acetyl-L-carnitine enhances mitochondrial function by facilitating the transport of fatty acids for β-oxidation and by donating acetyl groups for the Krebs cycle, thereby increasing ATP production.[7][14] This is particularly crucial in the brain, which has high energy demands.[9] Its ability to cross the blood-brain barrier allows it to directly support neuronal energy metabolism.[7] Furthermore, it has been shown to reduce oxidative stress by decreasing markers of protein and lipid peroxidation and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[14][15]

Neurotransmitter Modulation

O-Acetyl-L-carnitine serves as a precursor for the synthesis of acetylcholine, a critical neurotransmitter for cognitive functions such as learning and memory.[9][11] By providing acetyl groups, it enhances cholinergic neurotransmission.[9] It also modulates the γ-aminobutyric acid (GABA) system and stimulates neuronal responses to serotonin.[9]

Influence on the PTEN/Akt/mTOR Signaling Pathway

Studies have shown that L-carnitine can regulate the PTEN/Akt/mTOR signaling pathway.[11] This pathway is crucial for cell survival, growth, and proliferation. L-carnitine treatment has been observed to increase the phosphorylation of Akt and mTOR, suggesting a role in promoting cell survival and plasticity.[11]

Anti-Apoptotic Effects

O-Acetyl-L-carnitine has demonstrated anti-apoptotic effects in various experimental models. Treatment with acetyl-L-carnitine has been shown to prevent the induction of apoptosis by reducing the cytosolic release of cytochrome c and inhibiting the activation of caspase-3. This protective mechanism is correlated with the induction of the X-linked inhibitor of apoptosis protein (XIAP).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of O-Acetyl-L-carnitine in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of O-Acetyl-L-carnitine in human plasma, adapted from established procedures.

4.1.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., propionyl-L-carnitine)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

1-Aminoanthracene (derivatizing agent)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

Ammonium acetate

-

Phosphoric acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation

-

Plasma Collection: Collect blood samples in heparinized tubes and centrifuge to separate plasma.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. Derivatization

-

To the reconstituted sample, add 50 µL of 1-aminoanthracene solution (in acetonitrile) and 50 µL of EDC solution (in water).

-

Incubate the mixture at 60°C for 30 minutes.

-

Cool the mixture to room temperature before injection.

4.1.4. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer (e.g., 30:70 v/v), pH adjusted with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: Fluorescence detector with excitation at 248 nm and emission at 418 nm.

4.1.5. Quantification

-

Construct a calibration curve using spiked plasma standards with known concentrations of O-Acetyl-L-carnitine.

-

Calculate the concentration of O-Acetyl-L-carnitine in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

References

- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote [mtc-usa.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.unipd.it [research.unipd.it]

- 11. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

Navigating the Intricacies of Acetyl-L-Carnitine (ALCAR) in Rodent Models: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Acetyl-L-Carnitine (ALCAR) pharmacokinetics and bioavailability, with a specific focus on rodent models. Understanding how this endogenous mitochondrial metabolite is absorbed, distributed, metabolized, and excreted is paramount for designing robust preclinical studies and translating findings to clinical applications. This document provides a comprehensive overview of key pharmacokinetic parameters, detailed experimental protocols, and visual representations of associated pathways and workflows to facilitate a deeper understanding of ALCAR's in vivo behavior.

Executive Summary

Acetyl-L-carnitine, a critical molecule in cellular energy metabolism, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases and other metabolic disorders. Its journey through a biological system, however, is complex and characterized by challenges in oral bioavailability. This guide synthesizes available data on ALCAR's pharmacokinetic profile in rodents, highlighting its rapid absorption and distribution, particularly into the brain, alongside its dose-dependent and relatively low oral bioavailability. The information presented herein is intended to serve as a foundational resource for researchers, providing both quantitative data and the methodological context necessary for accurate interpretation and future study design.

Pharmacokinetic Profile of ALCAR in Rodent Models

The pharmacokinetic profile of ALCAR in rodents is characterized by rapid absorption and distribution following parenteral administration, but significantly lower and more variable uptake after oral ingestion. This is primarily due to its reliance on a saturable active transport mechanism for absorption in the small intestine.

Quantitative Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for ALCAR in rodent models is not extensively available in publicly accessible literature. However, key studies provide valuable insights into its bioavailability and disposition. The following tables summarize available quantitative data. For comparative purposes, human pharmacokinetic data is also presented, though it should be interpreted with caution due to species-specific differences.

Table 1: Oral Bioavailability of Acetyl-L-Carnitine in Mice

| Parameter | Value | Species | Dose | Administration Route | Source |

| Oral Bioavailability | 8.6% | Mouse | 200 mg/kg | Oral | [1][2] |

Table 2: Pharmacokinetic Parameters of Acetyl-L-Carnitine in Humans (for reference)

| Parameter | Value | Species | Dose | Administration Route | Source |

| Half-life (t½) | 35.9 ± 28.9 hours | Human | 2.0 g (of L-carnitine) | Oral | [3] |

| Cmax | 12.9 ± 5.5 µmol/L | Human | 2.0 g (of L-carnitine) | Oral | [3] |

| AUC (0-∞) | 166.2 ± 77.4 µmol·h/L | Human | 2.0 g (of L-carnitine) | Oral | [3] |

Note: The human data is for the appearance of acetyl-L-carnitine in plasma after the oral administration of L-carnitine, and not direct administration of ALCAR.

Key Physiological Processes Governing ALCAR Pharmacokinetics

Absorption

The oral bioavailability of ALCAR is limited, with estimates for pharmacological doses in humans ranging from 5% to 18%.[4] This is largely attributed to its primary absorption mechanism in the small intestine via the organic cation/carnitine transporter 2 (OCTN2), a sodium-dependent and saturable transporter.[4] At higher doses, this transport system becomes saturated, leading to a non-linear and decreased fractional absorption.[4][5]

Distribution and Metabolism

Following absorption or injection, ALCAR is rapidly distributed to various tissues. Studies in rodents have shown that ALCAR quickly enters the brain.[6][7] Once inside the cell, ALCAR can be hydrolyzed to L-carnitine and acetyl-CoA. The acetyl group can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of the neurotransmitter acetylcholine.[6][7]

Brain Uptake

A crucial aspect of ALCAR's therapeutic potential lies in its ability to cross the blood-brain barrier. The transporter OCTN2 is also involved in the permeation of ALCAR into the brain.[8] Studies in mice have demonstrated that ALCAR is transported from the blood to the brain extracellular fluid, at least in part, by OCTN2.[8]

Experimental Protocols

Accurate assessment of ALCAR's pharmacokinetics relies on meticulously designed and executed experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical workflow for determining the pharmacokinetic profile of ALCAR in rats following oral administration.

Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats

-

Weight: 200-250 g

-

Acclimatization: Animals should be acclimated to laboratory conditions for at least one week prior to the experiment.[4]

Experimental Design:

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[4]

-

Grouping: Divide animals into experimental groups (e.g., control, ALCAR-treated).

-

Administration: Administer ALCAR orally via gavage at the predetermined dose.[4]

-

Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[4]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.[4]

Quantification of ALCAR in Rat Plasma by HPLC-MS/MS

This is a generalized procedure for the sensitive and specific quantification of ALCAR in plasma samples.

Sample Preparation:

-

Protein Precipitation: To a 50 µL plasma sample, add a protein precipitating agent such as cold acetonitrile containing an internal standard.[4][9]

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[9]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.[9]

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for analysis.[4][10]

-

Chromatographic Separation: Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water with formic acid) and an organic component (e.g., acetonitrile).[11]

-

Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for selective and sensitive detection of ALCAR and the internal standard.[9][10]

Visualizing Key Pathways and Workflows

To further elucidate the complex processes involved in ALCAR pharmacokinetics and its study, the following diagrams are provided.

Caption: ALCAR's journey from oral administration to systemic circulation and target tissues.

Caption: A typical experimental workflow for an in vivo pharmacokinetic study of ALCAR in rodents.

Caption: Simplified signaling pathway of ALCAR's intracellular metabolism.

Conclusion

The pharmacokinetic profile of Acetyl-L-Carnitine in rodent models is a critical area of study for its continued development as a potential therapeutic agent. While parenteral administration leads to rapid systemic availability, the low and variable oral bioavailability presents a significant hurdle that necessitates further research into novel formulation strategies. The data and protocols compiled in this guide offer a foundational understanding for researchers in this field. Future studies focusing on generating comprehensive pharmacokinetic data in rodents, particularly with newer formulations, will be instrumental in bridging the gap between preclinical promising results and successful clinical translation.

References

- 1. science.rsu.lv [science.rsu.lv]

- 2. science.rsu.lv [science.rsu.lv]

- 3. utppublishing.com [utppublishing.com]

- 4. benchchem.com [benchchem.com]

- 5. Fractional absorption of L-carnitine after oral administration in rats: evaluation of absorption site and dose dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. institutolala.com.mx [institutolala.com.mx]

- 8. Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bevital.no [bevital.no]

- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl-L-Carnitine (ALCAR): A Comprehensive Review of its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-L-Carnitine (ALCAR) is an endogenous mitochondrial carrier protein that plays a critical role in cellular energy metabolism. Beyond its metabolic functions, a growing body of evidence highlights its significant neuroprotective effects across a range of neurological and neurodegenerative conditions. This technical guide provides an in-depth review of the molecular mechanisms underpinning ALCAR's neuroprotective actions, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols for assessing neuroprotection are also provided to facilitate further research and development in this promising therapeutic area. The multifaceted mechanisms of ALCAR, encompassing mitochondrial enhancement, antioxidant and anti-inflammatory activity, and modulation of neurotrophic factors, position it as a compelling candidate for further investigation in the development of novel treatments for neurological disorders.

Core Neuroprotective Mechanisms of ALCAR

ALCAR exerts its neuroprotective effects through a complex interplay of interconnected pathways that collectively enhance neuronal resilience and combat neurodegenerative processes.

Mitochondrial Support and Bioenergetics

A primary mechanism of ALCAR's neuroprotective action is its profound impact on mitochondrial function. ALCAR facilitates the transport of acetyl-CoA into the mitochondrial matrix, a crucial step for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby boosting ATP production.[1] In conditions of neuronal stress and injury, where energy metabolism is often compromised, ALCAR can serve as an alternative energy substrate, helping to maintain cellular bioenergetics.[1]

Furthermore, ALCAR promotes mitochondrial biogenesis, the process of generating new mitochondria. It achieves this by upregulating key signaling pathways, including the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and nuclear respiratory factor 1 (NRF-1) pathway.[2] This leads to an increase in mitochondrial mass and functional capacity, enhancing the neuron's ability to cope with metabolic demands and oxidative stress.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are central to the pathophysiology of many neurodegenerative diseases. ALCAR demonstrates potent antioxidant properties by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of antioxidant and detoxification enzymes.

ALCAR also exhibits significant anti-inflammatory effects by modulating microglial activation. In preclinical models of Parkinson's disease, ALCAR has been shown to attenuate the release of pro-inflammatory cytokines from activated microglia.[3] This modulation of the neuroimmune response helps to create a more favorable environment for neuronal survival and function.

Modulation of Neurotrophic Factors and Signaling Pathways

ALCAR influences the expression and signaling of neurotrophic factors, which are critical for neuronal growth, survival, and differentiation. It has been shown to increase the levels of Nerve Growth Factor (NGF) and its high-affinity receptor, TrkA. This enhancement of NGF signaling can promote neuronal regeneration and synaptic plasticity.

Moreover, ALCAR activates several pro-survival signaling pathways within neurons. The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation, is a key target of ALCAR.[4][5] Activation of this pathway inhibits apoptosis and promotes neuronal resilience. ALCAR also modulates the Wnt/β-catenin signaling pathway, which is involved in neurogenesis and synaptic function.[6]

Quantitative Data on ALCAR's Neuroprotective Effects

The following tables summarize key quantitative data from preclinical and clinical studies investigating the neuroprotective effects of ALCAR.

Table 1: Preclinical Studies on ALCAR Neuroprotection

| Disease Model | Animal Model | ALCAR Dosage | Treatment Duration | Key Quantitative Outcome | Reference |

| Stroke | Rat (MCAO) | 400 mg/kg/day (chronic) | 5 days | Significant reduction in infarct size (p<0.001) | [7] |

| Hypoxia | Rat | Not specified | 2 weeks | Protection of hippocampal neurons from mitochondrial dysfunction and neurodegeneration | [2] |

| Parkinson's Disease | Rat (6-OHDA) | 100 mg/kg/day | 14 days post-lesioning | Increased NSC/neuroblast population and rescue of dopaminergic neurons | [6] |

| Diabetic Neuropathy | Rat (Streptozotocin) | Not specified | 2 months | Attenuated sciatic motor nerve conduction velocity deficits by 59.4% +/- 4.4% | [8] |

Table 2: Clinical Trials on ALCAR in Neurodegenerative and Neurological Disorders

| Condition | Study Design | ALCAR Dosage | Treatment Duration | Key Quantitative Outcome | Reference |

| Alzheimer's Disease (Early-onset) | 1-year, multicenter, double-blind, placebo-controlled, randomized trial | 1 g, three times a day | 1 year | Less deterioration in the Mini-Mental State Examination (MMSE) for the ALCAR-treated subjects in the completer sample. No significant differences in Alzheimer's Disease Assessment Scale-Cognitive Component (ADAS-Cog) or Clinical Dementia Rating Scale (CDR). | [9][10][11] |

| Diabetic Peripheral Neuropathy | Two 52-week randomized placebo-controlled trials | 500 mg or 1,000 mg, three times a day | 52 weeks | Significant improvements in sural nerve fiber numbers and regenerating nerve fiber clusters. Significant improvement in pain for the 1,000 mg ALCAR group. No improvement in nerve conduction velocities. | [12][13] |

| Diabetic Peripheral Neuropathy | Meta-analysis of four randomized controlled trials | >1500 mg/day | Not specified | Significant pain reduction on a 10-cm VAS (MD -14.93, 95% CI -19.16 to -10.70) | [14] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways modulated by ALCAR and typical experimental workflows for assessing its neuroprotective effects.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

In Vitro Neuroprotection Assay (MTT Assay)

Objective: To assess the protective effect of ALCAR against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Acetyl-L-Carnitine (ALCAR)

-

Hydrogen peroxide (H₂O₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

ALCAR Pre-treatment: Remove the medium and add fresh medium containing various concentrations of ALCAR (e.g., 10, 50, 100, 250, 500 µM).[15][16] Incubate for 24 hours.

-

Induction of Oxidative Stress: Remove the ALCAR-containing medium and expose the cells to medium containing a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for 4-6 hours.

-

MTT Assay:

-

Remove the H₂O₂-containing medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Neuroprotection in an Alzheimer's Disease Mouse Model (Morris Water Maze)

Objective: To evaluate the effect of ALCAR on learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

-

APP/PS1 transgenic mice and wild-type littermates

-

Acetyl-L-Carnitine (ALCAR)

-

Morris Water Maze apparatus (circular pool, platform, tracking software)

Procedure:

-

ALCAR Administration: Begin ALCAR administration to the mice at an appropriate age (e.g., 6 months). ALCAR can be administered in the drinking water or via oral gavage (e.g., 100 mg/kg/day).[17] Treatment should continue throughout the behavioral testing period.

-

Morris Water Maze Protocol:

-

Acquisition Phase (4-5 days):

-

Four trials per day.

-

The mouse is placed in the pool at one of four starting positions and allowed to search for a hidden platform for 60 seconds.

-

If the mouse finds the platform, it is allowed to remain there for 15-30 seconds. If not, it is guided to the platform.

-

Record the escape latency (time to find the platform) and path length.[18][19][20][21][22]

-

-

Probe Trial (1 day after acquisition):

-

-

Data Analysis: Compare the escape latencies, path lengths, and probe trial performance between ALCAR-treated and vehicle-treated transgenic and wild-type mice.

Assessment of Apoptosis (TUNEL Assay) in Brain Tissue

Objective: To quantify apoptotic cell death in the brains of animals from a neurodegeneration model treated with ALCAR.

Materials:

-

Brain tissue sections (paraffin-embedded or frozen)

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

Proteinase K

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

-

Permeabilization: Treat the sections with Proteinase K to retrieve antigens.[23][24][25][26][27]

-

TUNEL Staining:

-

Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI or Hoechst.

-

Imaging and Quantification:

-

Visualize the sections using a fluorescence microscope.

-

Quantify the number of TUNEL-positive (apoptotic) cells in specific brain regions of interest.

-

Express the data as the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

-

Conclusion

Acetyl-L-Carnitine demonstrates a robust and multifaceted neuroprotective profile, targeting key pathological processes in a variety of neurological disorders. Its ability to enhance mitochondrial function, mitigate oxidative stress and neuroinflammation, and promote neurotrophic signaling underscores its therapeutic potential. The quantitative data from both preclinical and clinical studies, while showing some variability, are encouraging and warrant further investigation. The detailed experimental protocols provided in this guide are intended to facilitate rigorous and standardized research to further elucidate the neuroprotective mechanisms of ALCAR and accelerate its potential translation into clinical practice for the benefit of patients with neurodegenerative diseases. Further large-scale, well-controlled clinical trials are necessary to definitively establish the efficacy and optimal therapeutic window for ALCAR in various neurological conditions.

References

- 1. institutolala.com.mx [institutolala.com.mx]

- 2. Acetyl-L-carnitine-mediated neuroprotection during hypoxia is attributed to ERK1/2-Nrf2-regulated mitochondrial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of PI3K/PKG/ERK1/2 signaling pathways in cortical neurons to trigger protection by co-treatment of acetyl-L-carnitine and α-lipoic acid against HNE-mediated oxidative stress and neurotoxicity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Acetyl-L-Carnitine Against Oxygen-Glucose Deprivation-Induced Neural Stem Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ALCAR Exerts Neuroprotective and Pro-Neurogenic Effects by Inhibition of Glial Activation and Oxidative Stress via Activation of the Wnt/β-Catenin Signaling in Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of acetyl- and proprionyl-L-carnitine on peripheral nerve function and vascular supply in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 1-year controlled trial of acetyl-l-carnitine in early-onset AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. researchgate.net [researchgate.net]

- 12. Acetyl-L-carnitine improves pain, nerve regeneration, and vibratory perception in patients with chronic diabetic neuropathy: an analysis of two randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acetyl‐L‐carnitine for the treatment of diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 19. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Video: The TUNEL Assay [jove.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway of Acetyl-L-Carnitine in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of acetyl-L-carnitine (ALCAR) in primary cell culture, with a particular focus on neuronal and glial cells. ALCAR is an endogenous molecule crucial for cellular energy metabolism, acting as a carrier of acetyl groups across the inner mitochondrial membrane.[1] Its supplementation has been investigated for neuroprotective and cognitive-enhancing effects, making a thorough understanding of its cellular processing vital for research and drug development.

Cellular Uptake and Transport

Acetyl-L-carnitine enters cells via specific transporters. In the brain, this uptake is mediated by a low-affinity, sodium-dependent carrier system.[2] The organic cation transporter novel type 2 (OCTN2) is a key player in the transport of L-carnitine and ALCAR into cells like astrocytes and neurons.[3][4]

Intracellular Metabolic Fate

Once inside the cell, ALCAR can traverse the mitochondrial membranes. Within the mitochondrial matrix, the enzyme carnitine acetyltransferase (CrAT) catalyzes the reversible transfer of the acetyl group from ALCAR to coenzyme A (CoA), forming acetyl-CoA and free L-carnitine.[5][6] This process is central to ALCAR's metabolic role.

The generated acetyl-CoA then enters several key metabolic pathways:

-

Tricarboxylic Acid (TCA) Cycle: The primary fate of the acetyl group from ALCAR is its entry into the TCA cycle for energy production.[3][7] Acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that generate ATP and reducing equivalents (NADH and FADH2).[4]

-

Neurotransmitter Synthesis: In neuronal and glial cells, intermediates of the TCA cycle, derived from ALCAR's acetyl group, serve as precursors for the synthesis of neurotransmitters. Notably, the carbon skeleton of the acetyl group can be incorporated into glutamate, glutamine, and gamma-aminobutyric acid (GABA).[3][7][8] Studies using 13C-labeled ALCAR have shown significant enrichment in these neurotransmitters, indicating active metabolism in both astrocytes and neurons.[3][7]

-

Fatty Acid Metabolism: The L-carnitine released from ALCAR participates in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process known as the carnitine shuttle.[9][10][11]

-

Acetylcholine Synthesis: The acetyl-CoA produced from ALCAR can be transported to the cytosol and serve as a precursor for the synthesis of the neurotransmitter acetylcholine.[4]

-

Histone Acetylation: Acetyl-CoA derived from ALCAR in the mitochondria can be transported to the nucleus and donate its acetyl group for the acetylation of histones.[1][4][12] This epigenetic modification plays a crucial role in the regulation of gene expression and has been linked to the neuroprotective effects of ALCAR.[1][12]

Quantitative Data on Acetyl-L-Carnitine Metabolism

The following tables summarize key quantitative data related to ALCAR uptake and metabolism.

Table 1: Kinetic Parameters of Acetyl-L-Carnitine Uptake in Brain Cells

| Parameter | Value | Cell Type/System | Reference |

| Km | 1.92 mM | Mouse brain slices | [2] |

| Vmax | 1.96 µmol/min per ml | Mouse brain slices | [2] |

Table 2: Michaelis Constants (Km) for Carnitine Acetyltransferase (CrAT)

| Substrate | Km | Source of Enzyme | Reference |

| Acetyl-L-carnitine | Independent of CoASH concentration | Pigeon breast muscle | [13][14] |

| Coenzyme A (CoASH) | Independent of acetyl-L-carnitine concentration | Pigeon breast muscle | [13][14] |

| L-carnitine | Independent of acetyl-CoA concentration | Pigeon breast muscle | [13][14] |

| Acetyl-CoA | Independent of L-carnitine concentration | Pigeon breast muscle | [13][14] |

Table 3: 13C Enrichment in Brain Metabolites Following [2-13C]Acetyl-L-Carnitine Administration in Rats

| Metabolite | Position of 13C Label | Percent Enrichment | Reference |

| Alanine | C3 | 10% - 11% | [3][7] |

| Lactate | C3 | 9% - 10% | [3][7] |

| GABA | C4 | 8% | [3][7] |

| Glutamine | C5 | 5% | [3][7] |

| Glutamine | C3 | ~4% | [3][7] |

Experimental Protocols

Tracing Acetyl-L-Carnitine Metabolism using 13C-Labeled ALCAR and NMR Spectroscopy

This protocol is based on the methodology used to trace the metabolic fate of the acetyl group of ALCAR in brain tissue.[3][7][8]

Objective: To determine the incorporation of the acetyl group from ALCAR into downstream metabolites in primary cell culture.

Materials:

-

Primary neuronal or glial cell culture

-

[2-13C]acetyl-L-carnitine

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (PCA)

-

NMR spectrometer

Procedure:

-

Culture primary cells to the desired confluence.

-

Replace the standard culture medium with a medium containing a known concentration of [2-13C]acetyl-L-carnitine.

-

Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).

-

At each time point, wash the cells with ice-cold PBS to remove extracellular ALCAR.

-

Lyse the cells and extract metabolites using ice-cold perchloric acid.

-

Centrifuge the samples to pellet proteins and other cellular debris.

-

Neutralize the supernatant and prepare it for NMR analysis.

-

Acquire 13C-NMR spectra to identify and quantify the 13C-labeled metabolites.

-

Analyze the labeling patterns to determine the metabolic pathways involved.

Quantification of Acetyl-L-Carnitine and its Metabolites by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of ALCAR and related acylcarnitines in cell culture samples.[15][16][17]

Objective: To accurately measure the concentration of ALCAR and other acylcarnitines in cell lysates.

Materials:

-

Primary cell culture samples

-

Internal standards (e.g., d3-acetyl-L-carnitine)

-

Acetonitrile (ACN) with 0.1% formic acid

-

LC-MS/MS system with a HILIC column

-

Mobile phase A: Acetonitrile

-

Mobile phase B: Ammonium formate or acetate in water

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with PBS.

-

Add a known amount of internal standard to the cell pellet.

-

Precipitate proteins by adding ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex and centrifuge at high speed at 4°C.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a HILIC column for chromatographic separation.

-

Use a gradient elution with mobile phases A and B to separate the analytes.

-

Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Monitor specific precursor-to-product ion transitions for ALCAR and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of ALCAR.

-

Calculate the concentration of ALCAR in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualizations of Metabolic and Signaling Pathways

Metabolic Pathway of Acetyl-L-Carnitine

Caption: Metabolic fate of Acetyl-L-Carnitine in a primary cell.

Signaling Pathway: ALCAR and Histone Acetylation

Caption: ALCAR's role in epigenetic regulation via histone acetylation.

Experimental Workflow for Tracing ALCAR Metabolism

Caption: Workflow for studying ALCAR metabolism in primary cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Uptake of acetyl-L-carnitine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence of a preferred kinetic pathway in the carnitine acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Carnitine - Wikipedia [en.wikipedia.org]

- 10. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The neuropsychopharmacology of acetyl-L-carnitine (LAC): basic, translational and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some kinetic studies on the mechanism of action of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Some kinetic studies on the mechanism of action of carnitine acetyltransferase | CoLab [colab.ws]

- 15. bevital.no [bevital.no]

- 16. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

Investigating the Antioxidant Properties of O-Acetyl-L-carnitine Hydrochloride In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-carnitine hydrochloride (ALCAR) is the acetylated ester of L-carnitine, a naturally occurring amino acid derivative. It plays a crucial role in cellular energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Beyond its metabolic functions, a growing body of evidence highlights the potent antioxidant properties of ALCAR, positioning it as a compound of interest for mitigating oxidative stress-related cellular damage. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, detailing its mechanisms of action, quantitative data from relevant assays, and comprehensive experimental protocols.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, involving both direct radical scavenging and indirect mechanisms that bolster the cell's endogenous antioxidant defense systems.

Direct Radical Scavenging

While specific quantitative data for direct radical scavenging by this compound is limited in the available literature, studies on the closely related L-carnitine suggest a capacity to neutralize various free radicals. This direct antioxidant action is a key component of its protective effects.

Indirect Antioxidant Effects: Modulation of Cellular Defense Systems

ALCAR's more significant contribution to cellular antioxidant defense lies in its ability to upregulate endogenous antioxidant systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

The Keap1-Nrf2 Signaling Pathway: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon stimulation by activators like ALCAR, this inhibition is released.

O-Acetyl-L-carnitine has been shown to induce the nuclear translocation of Nrf2.[1][2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Upstream Regulation of Nrf2 by ALCAR: The activation of Nrf2 by ALCAR is mediated by upstream signaling kinases, including Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK).[1][3] Pre-treatment with L-carnitine has been shown to enhance the phosphorylation of Akt in cells under oxidative stress.[1] Similarly, ALCAR administration has been linked to the regulation of mitochondrial biogenesis through an ERK-Nrf2-mediated mechanism.[3]

The activation of these pathways leads to an increased expression and activity of several critical antioxidant enzymes:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Studies have shown that ALCAR can enhance SOD activity.[4][5]

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. L-carnitine has been demonstrated to increase catalase activity in cells under oxidative stress.[6]

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using reduced glutathione (GSH) as a cofactor. ALCAR has been shown to increase GPx activity.[4]

By bolstering these enzymatic defenses, ALCAR enhances the cell's capacity to neutralize a wide range of reactive oxygen species (ROS).

Inhibition of Lipid Peroxidation

A key consequence of oxidative stress is lipid peroxidation, a chain reaction of oxidative degradation of lipids that can lead to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). O-Acetyl-L-carnitine has been shown to significantly reduce MDA formation in vitro, indicating its ability to protect cellular membranes from oxidative damage.[4][7]

Quantitative Data Summary

Table 1: Direct Radical Scavenging Activity of L-carnitine

| Assay | Compound | Concentration | % Inhibition / IC₅₀ | Reference |

| DPPH Radical Scavenging | L-carnitine | 10 mg/mL | Not specified | [8] |

| Superoxide Radical Scavenging | L-carnitine | Not specified | Effective scavenging | [8] |

| Hydrogen Peroxide Scavenging | L-carnitine | Not specified | Effective scavenging | [8] |

| Lactoperoxidase Inhibition | Acetyl-L-carnitine | IC₅₀ = 17.60 ± 0.76 µM | - | [9] |

| Hydrogen Peroxide Scavenging | Acetyl-L-carnitine | 39.82 ± 0.67 mM | - | [9] |

Note: The majority of direct radical scavenging data is for L-carnitine. Specific IC₅₀ values for this compound in DPPH and ABTS assays were not found in the reviewed literature.

Table 2: Effect of O-Acetyl-L-carnitine/L-carnitine on Antioxidant Enzyme Activity

| Enzyme | Treatment | Cell/System | Concentration | Result | Reference |

| Superoxide Dismutase (SOD) | L-carnitine | Coronary Artery Disease Patients | 1000 mg/day (12 weeks) | Significant increase in activity | [6] |

| Superoxide Dismutase (SOD) | Acetyl-L-carnitine | Atherosclerotic Rats | Not specified | Enhanced activity | [4] |

| Catalase (CAT) | L-carnitine | Coronary Artery Disease Patients | 1000 mg/day (12 weeks) | Significant increase in activity | [6] |

| Glutathione Peroxidase (GPx) | L-carnitine | Coronary Artery Disease Patients | 1000 mg/day (12 weeks) | Significant increase in activity | [6] |

| Glutathione Peroxidase (GPx) | Acetyl-L-carnitine | Atherosclerotic Rats | Not specified | Enhanced activity | [4] |

Table 3: Effect of O-Acetyl-L-carnitine on Lipid Peroxidation

| Marker | Treatment | System | Concentration | Result | Reference |

| Malondialdehyde (MDA) | Acetyl-L-carnitine | Rat Skeletal Muscle | 10-40 mM | Significantly reduced formation | [7] |

| Malondialdehyde (MDA) | L-carnitine | Coronary Artery Disease Patients | 1000 mg/day (12 weeks) | Significantly reduced levels | [6] |

| Malondialdehyde (MDA) | Acetyl-L-carnitine | Atherosclerotic Rats | Not specified | Decreased activity | [4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color, which is measured as a decrease in absorbance.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well plate, add 50 µL of the sample solution (or standard/blank) to each well.

-

Add 150 µL of the DPPH solution to each well.

-

Mix well and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay